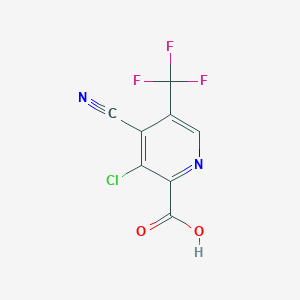

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid

Description

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is a poly-substituted pyridine derivative with a carboxylic acid group at position 2, chlorine at position 3, cyano at position 4, and trifluoromethyl (CF₃) at position 4.

Properties

IUPAC Name |

3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF3N2O2/c9-5-3(1-13)4(8(10,11)12)2-14-6(5)7(15)16/h2H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJBLSTYOAOYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organic Salt Formation

- Starting Material: 3-chloro-2-R-5-(trifluoromethyl)pyridine, where R can be chlorine, bromine, or fluorine.

- Solvents (Solvent A): Methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, or chloroform.

- Activators: Nucleophilic tertiary amines such as triethylamine, 4-pyrrolidinopyridine, or 4-dimethylaminopyridine.

- Conditions: Dissolve the starting material in solvent A, add activator in a molar ratio of 1:1 to 3 relative to the pyridine, then heat under reflux for 4–6 hours.

- Post-reaction: Cool to 20–30°C, filter to collect the organic salt as a filter cake, and vacuum dry at 40–50°C for 1–2 hours.

Cyanation Reaction

- Cyanide Source: Hydrocyanic acid, potassium cyanide, or lithium cyanide.

- Solvents (Solvent B): Dichloromethane, dichloroethane, or chloroform.

- Conditions: Add the organic salt to a mixture of solvent B and water, stir at 0–80°C for 2–3 hours.

- Phase Separation: Allow the mixture to stand for layering; separate the organic phase.

- Acidification: Add hydrochloric acid to adjust pH to 2–4, then separate the aqueous acid layer and organic layer.

- Washing: Wash the organic layer with water until pH reaches 6–7 to remove impurities and unreacted cyanide.

- Purification: Vacuum distillation under reduced pressure (2 mmHg) at 70–120°C to collect the purified product.

Representative Experimental Data

| Embodiment | Starting Material (kg) | Solvent A & Volume (L) | Activator & Amount (kg) | Cyanide Source & Amount (kg) | Solvent B & Volume (L) | Reaction Temp. (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 1.82 (3-chloro-2-chloro-5-trifluoromethylpyridine) | Methanol, 27.23 | Triethylamine, 1.01 | Hydrocyanic acid, 0.27 | Dichloromethane, 2.7 + water 1.35 | 0 (cyanation) | 85.7 | Reflux 4h for salt formation; 3h cyanation |

| 2 | 2.60 (3-bromo-2-chloro-5-trifluoromethylpyridine) | Ethanol, 65 | 4-Pyrrolidinopyridine, 4.47 | Lithium cyanide, 0.525 | Dichloroethane, 7.88 + water 0.79 | 80 (cyanation) | 88.1 | Reflux 6h for salt formation; 2h cyanation |

| 3 | 2.75 (3-fluoro-2-chloro-5-trifluoromethylpyridine) | Acetone, 49.41 | 4-Dimethylaminopyridine, 1.48 | Cyanogran (cyanide source), 0.59 | Chloroform, 8.23 + water 1.03 | 20 (cyanation) | 89.0 | Reflux 5h for salt formation; 2.5h cyanation |

Advantages and Innovations

- Avoidance of Toxic Nitrile Solvents: Unlike earlier methods using acetonitrile or propionitrile, this method employs low-toxicity solvents such as dichloromethane or chloroform, which are less miscible with water, facilitating phase separation and solvent recycling.

- Reduced Cyanide Consumption: Cyanide equivalents are minimized (1 to 1.5 molar equivalents), reducing environmental hazards.

- High Yield: Overall yields exceed 85%, demonstrating efficient conversion.

- Simplified Processing: The biphasic reaction system allows easy separation of product and impurities.

- Solvent Recycling: The method includes steps to recover and reuse solvents and activators, lowering production costs and environmental impact.

- Industrial Feasibility: The process has low equipment requirements and produces easily treatable waste streams.

Summary Table of Key Reaction Parameters

| Parameter | Range / Typical Value |

|---|---|

| Molar ratio (pyridine:activator) | 1:1 to 1:3 |

| Solvent A volume ratio (mass:volume) | 1 g : 15–25 mL |

| Reflux time (salt formation) | 4–6 hours |

| Cyanide equivalents | 1.0–1.5 molar equivalents |

| Cyanation reaction temperature | 0–80°C |

| Cyanation reaction time | 2–3 hours |

| pH adjustment post-cyanation | 2–4 (acidification), then wash to 6–7 |

| Vacuum distillation pressure | ~2 mmHg |

| Vacuum distillation temperature | 70–120°C |

| Product yield | 85–89% |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The carboxylic acid group can be oxidized to form derivatives like acyl chlorides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Thionyl chloride or oxalyl chloride in the presence of a base.

Major Products

Amines: From the reduction of the cyano group.

Acyl Chlorides: From the oxidation of the carboxylic acid group.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is utilized in the development of pharmaceuticals, particularly as a building block for synthesizing biologically active compounds. Its trifluoromethyl group enhances lipophilicity and biological activity.

Case Study: Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. For instance, derivatives of this acid have shown promising activity against various cancer cell lines, indicating potential as a lead compound for further drug development .

Agrochemicals

The compound has applications in the agrochemical industry, particularly in the formulation of herbicides and pesticides. Its structural features allow it to interact effectively with biological systems, making it a candidate for developing selective herbicides.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound exhibit herbicidal activity against several weed species while being safe for crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

In materials science, this compound can be used as a precursor for synthesizing functionalized polymers and materials with specific electronic or optical properties. The trifluoromethyl group imparts unique characteristics that are desirable in high-performance materials.

Case Study: Polymer Synthesis

Studies have reported the successful incorporation of this acid into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. These materials are being investigated for applications in electronics and coatings .

Table 1: Comparison of Biological Activities

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 5.0 | |

| Derivative B | Herbicidal | 10.0 | |

| Derivative C | Antimicrobial | 15.0 |

Table 2: Synthesis Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyridine + Chlorine | Reflux, 12h | 80 |

| 2 | Intermediate + CF₃COOH | Stirring, RT | 75 |

| 3 | Final product isolation | Crystallization | 70 |

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid depends on its application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors to modulate biological pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid with similar compounds:

Calculated based on atomic composition.

*Estimated via substituent contribution models.

Key Observations:

- Substituent Effects: The target compound’s chlorine and cyano groups increase its electron-withdrawing nature compared to analogs like 4-(trifluoromethyl)-3-pyridinecarboxylic acid. This may enhance its acidity (lower pKa) and influence coordination chemistry .

- Lipophilicity : The target’s logP (~3.5) is higher than 3-hydroxy-5-CF₃ analogs (logP 3.22) due to the replacement of polar OH with Cl and CN. However, it is less lipophilic than aryl-substituted derivatives (logP 4.12) .

- Molecular Weight : The target’s higher molecular weight (~250.5 g/mol) compared to simpler analogs (e.g., 195.11 g/mol) may affect solubility and pharmacokinetic profiles .

Biological Activity

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS: 1221791-55-4) is a heterocyclic compound notable for its unique molecular structure, which includes a pyridine ring substituted with chloro, cyano, and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

- Molecular Formula : C8H2ClF3N2O2

- Molar Mass : 250.56 g/mol

- Hazard Class : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : It may bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways.

- Disruption of Cellular Processes : It may affect processes such as DNA replication and protein synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that this compound may have potential anticancer properties. For example:

- In Vitro Studies : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Specific IC50 values indicate its potency in inhibiting cell growth:

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects, potentially acting through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully characterize its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

- Synthesis and Evaluation : A study focused on synthesizing derivatives of pyridinecarboxylic acids, including this compound, highlighted its potential as a scaffold for developing new therapeutic agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications at specific positions on the pyridine ring can enhance biological activity, suggesting avenues for further drug development .

- High Throughput Screening : Investigations involving high throughput screening methodologies have identified this compound as a lead candidate for further optimization in drug discovery programs targeting specific biological pathways .

Data Table of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value |

|---|---|---|

| Anticancer | HeLa (cervical adenocarcinoma) | 1.7 µM |

| Anticancer | A375 (malignant melanoma) | 0.87 µM |

| Anticancer | HCT-116 (colon carcinoma) | 0.55 µM |

| Anti-inflammatory | Cytokine inhibition (preliminary) | N/A |

| Antimicrobial | Various pathogens (preliminary) | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving cyclization and functional group modifications. For example, a chloro-substituted pyridine intermediate can be functionalized via nucleophilic substitution (e.g., cyano group introduction) followed by carboxylation. Catalysts like palladium or copper are critical for cross-coupling steps, with solvents such as DMF or toluene optimizing reaction efficiency .

- Key Considerations : Temperature control (e.g., 93–96°C for hydrolysis) and inert atmospheres prevent side reactions. Yields ≥95% are achievable with HPLC monitoring .

Q. How can researchers purify this compound, and what analytical techniques validate its structural integrity?

- Purification : Acid-base extraction (e.g., pH adjustment to 6.5 with NaOH) followed by recrystallization in ethanol/ethyl acetate mixtures removes impurities .

- Characterization : Use H/C NMR to confirm substitution patterns (chloro, cyano, trifluoromethyl groups). High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are essential for quality control .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Solubility Profile : Limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Pre-formulation studies should optimize solvent systems for biological assays .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and cyano groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to specific positions. Cyano groups enhance stability but may require protective strategies during functionalization .

- Data Contradiction : Conflicting reports on regioselectivity in Suzuki-Miyaura couplings suggest solvent polarity (e.g., tert-butanol vs. acetonitrile) and ligand choice (e.g., XPhos) critically modulate outcomes .

Q. What strategies mitigate decomposition or byproduct formation during long-term storage?

- Stability Studies : Store under inert conditions (argon) at –20°C to prevent hydrolysis of the cyano group. LC-MS monitoring identifies degradation products (e.g., carboxylic acid derivatives from hydrolysis) .

Q. How can computational modeling predict biological activity or binding affinity of derivatives?

- In Silico Approaches : Density functional theory (DFT) calculates electrostatic potential maps to prioritize derivatives with optimized lipophilicity (LogP) and hydrogen-bonding capacity. Molecular docking against target enzymes (e.g., kinases) validates hypotheses .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.